

Application Notes and Protocols for PTP1B-IN-4

In Vitro Assay

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Compound of Interest

Compound Name: PTP1B-IN-4

Cat. No.: B607554

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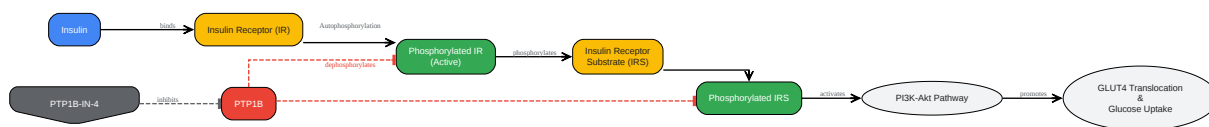
For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin action, making it a key therapeutic target for type 2 diabetes and obesity.[1][2] **PTP1B-IN-4** is a non-competitive allosteric inhibitor of PTP1B.[3] Allosteric inhibitors bind to a site distinct from the active site, often leading to higher specificity compared to active site inhibitors.[4][5] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of **PTP1B-IN-4**.

PTP1B Signaling Pathway in Insulin Regulation

PTP1B negatively regulates the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a signaling cascade through insulin receptor substrates (IRS). PTP1B dephosphorylates the activated IR and IRS, thus terminating the signal. Inhibition of PTP1B by compounds like **PTP1B-IN-4** is expected to enhance and prolong insulin signaling.



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Caption: PTP1B's role in the insulin signaling pathway.

Quantitative Data for PTP1B-IN-4

The following table summarizes the known in vitro activity of **PTP1B-IN-4**.

Parameter	Value	Cell/Assay Type	Notes
IC50	8 μ M	Enzymatic Assay	Non-competitive, allosteric inhibition of PTP1B.
Cellular Activity	250 μ M	CHO cells overexpressing human IR	Stimulates insulin receptor (IR) phosphorylation.

Experimental Protocols

In Vitro PTP1B Enzymatic Assay using pNPP

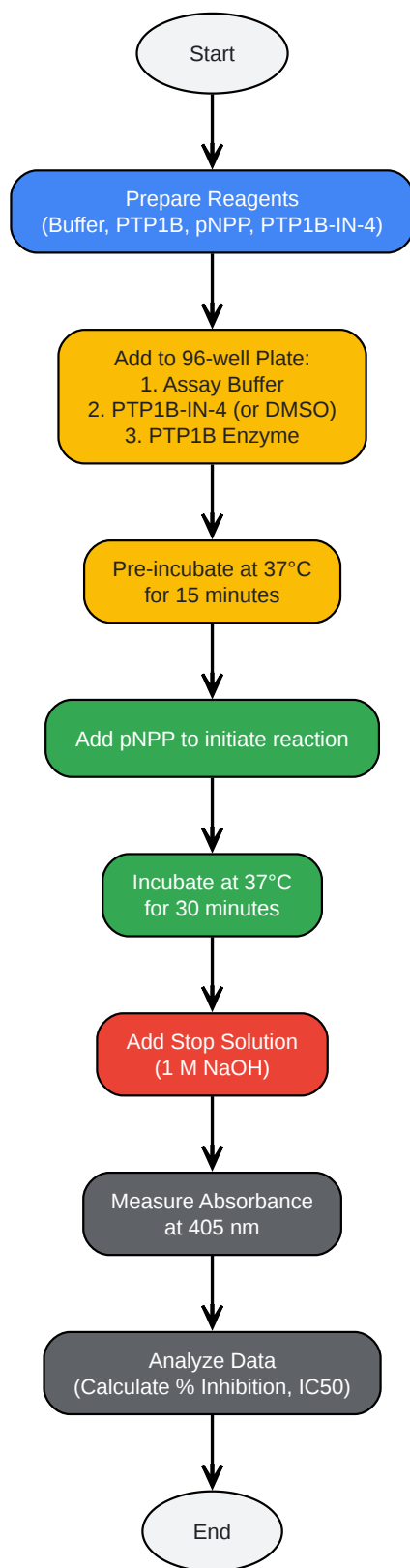
This protocol describes a colorimetric assay to determine the inhibitory effect of **PTP1B-IN-4** on PTP1B activity using para-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

- Recombinant Human PTP1B (catalytic domain, residues 1-321)
- PTP1B-IN-4**

- para-Nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
- Stop Solution: 1 M NaOH
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:



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Caption: Workflow for the in vitro PTP1B enzymatic assay.

Procedure:

- **Reagent Preparation:**
 - Prepare a stock solution of **PTP1B-IN-4** in DMSO. Further dilute in Assay Buffer to desired concentrations (e.g., 2x final concentration).
 - Dilute recombinant PTP1B in ice-cold Assay Buffer to a working concentration (e.g., 0.1 μ M, for a final concentration of 0.05 μ M).
 - Prepare a stock solution of pNPP in Assay Buffer (e.g., 20 mM, for a final concentration of 10 mM).
- **Assay Setup (in a 96-well plate):**
 - **Test Wells:** Add 50 μ L of the diluted **PTP1B-IN-4** solution.
 - **Positive Control (No Inhibition):** Add 50 μ L of Assay Buffer containing the same percentage of DMSO as the test wells.
 - **Blank (No Enzyme):** Add 100 μ L of Assay Buffer.
- **Enzyme Addition:**
 - Add 50 μ L of the diluted PTP1B enzyme solution to the test and positive control wells.
- **Pre-incubation:**
 - Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:**
 - Add 100 μ L of the pNPP solution to all wells to start the reaction. The final reaction volume is 200 μ L.
- **Incubation:**

- Incubate the plate at 37°C for 30 minutes.
- Reaction Termination:
 - Stop the reaction by adding 50 µL of 1 M NaOH to each well.
- Data Acquisition:
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank from all other readings.
 - Calculate the percentage of inhibition using the following formula: % Inhibition = $[1 - (\text{Absorbance of Test Well} / \text{Absorbance of Positive Control Well})] \times 100$
 - Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for PTP1B Inhibition: Insulin Receptor Phosphorylation

This protocol describes a cell-based assay to assess the effect of **PTP1B-IN-4** on the phosphorylation of the insulin receptor in a cellular context.

Materials:

- CHO cells overexpressing the human insulin receptor (CHO-IR)
- Cell culture medium (e.g., F-12K Medium with 10% FBS)
- Serum-free medium
- **PTP1B-IN-4**
- Insulin
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-Insulin Receptor β
- Western blotting reagents and equipment

Procedure:

- Cell Culture and Treatment:
 - Plate CHO-IR cells and grow to 80-90% confluency.
 - Serum-starve the cells for 4-6 hours in serum-free medium.
 - Pre-treat the cells with various concentrations of **PTP1B-IN-4** (e.g., up to 250 μ M) or vehicle (DMSO) for 1 hour.
 - Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in ice-cold Lysis Buffer.
 - Clarify the lysates by centrifugation.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with the anti-phospho-Insulin Receptor β antibody.
 - Strip and re-probe the membrane with the anti-Insulin Receptor β antibody for total protein loading control.
- Data Analysis:

- Quantify the band intensities for the phosphorylated and total insulin receptor.
- Normalize the phosphorylated insulin receptor signal to the total insulin receptor signal.
- Compare the levels of insulin receptor phosphorylation in **PTP1B-IN-4** treated cells to the vehicle-treated control.

Troubleshooting and Considerations

- Solubility of **PTP1B-IN-4**: Ensure that **PTP1B-IN-4** is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer.
- DMSO Concentration: Keep the final DMSO concentration in the assay low (typically $\leq 1\%$) to avoid effects on enzyme activity. Run a DMSO control to account for any solvent effects.
- Enzyme Activity: The activity of recombinant PTP1B can vary. It is recommended to perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.
- Substrate Concentration: For non-competitive inhibitors, the IC₅₀ value is independent of the substrate concentration. However, it is good practice to use a substrate concentration around the K_m value for pNPP.
- Pre-incubation Time: The pre-incubation time of the inhibitor with the enzyme may need to be optimized to ensure that binding has reached equilibrium before the addition of the substrate.

By following these protocols, researchers can effectively characterize the in vitro and cellular activity of **PTP1B-IN-4** and other potential PTP1B inhibitors.

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